molecular formula C20H14ClNO5 B564361 6-amino-6'-hydroxyspiro[2-benzofuran-3,9'-9aH-xanthene]-1,3'-dione;hydrochloride CAS No. 53360-53-5

6-amino-6'-hydroxyspiro[2-benzofuran-3,9'-9aH-xanthene]-1,3'-dione;hydrochloride

Cat. No.: B564361
CAS No.: 53360-53-5
M. Wt: 383.784
InChI Key: PMIVCXZEPCAXHW-UHFFFAOYSA-N
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Description

6-amino-6'-hydroxyspiro[2-benzofuran-3,9'-9aH-xanthene]-1,3'-dione;hydrochloride, also known as 5-Aminofluorescein Hydrochloride, is a fluorescent labeling reagent widely used in scientific research. It is a derivative of fluorescein, a synthetic organic compound that exhibits intense fluorescence. This compound is particularly useful in various biochemical and medical applications due to its ability to bind to proteins and other biomolecules, making them visible under fluorescence microscopy .

Mechanism of Action

Target of Action

It has been used to fluorescently tag nanoparticles , suggesting that it may interact with various biological targets depending on the specific application.

Mode of Action

Fluoresceinamine Hydrochloride Isomer 1 interacts with its targets through a competitive carboxyl-amine coupling reaction . This allows it to attach to nanoparticles, enabling their visualization.

Biochemical Pathways

Its ability to fluorescently tag nanoparticles suggests that it may be involved in pathways related to cellular imaging and diagnostics .

Pharmacokinetics

Its use in tagging nanoparticles for visualization suggests that it may have properties that allow it to distribute throughout a biological system .

Result of Action

The primary result of Fluoresceinamine Hydrochloride Isomer 1’s action is the fluorescent tagging of nanoparticles, which enables their visualization . This can be particularly useful in research and diagnostic applications where tracking the movement and location of these particles is necessary.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-amino-6'-hydroxyspiro[2-benzofuran-3,9'-9aH-xanthene]-1,3'-dione;hydrochloride is synthesized through a series of chemical reactions starting from fluorescein. The primary synthetic route involves the nitration of fluorescein to produce 5-nitrofluorescein, followed by reduction to yield 5-aminofluorescein. The final step involves the conversion of 5-aminofluorescein to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes under controlled conditions to ensure high yield and purity. The reaction conditions include the use of concentrated nitric acid for nitration and catalytic hydrogenation for reduction .

Chemical Reactions Analysis

Types of Reactions

6-amino-6'-hydroxyspiro[2-benzofuran-3,9'-9aH-xanthene]-1,3'-dione;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides.

    Coupling Reactions: Carbodiimides are often used as coupling agents.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon.

Major Products Formed

Scientific Research Applications

6-amino-6'-hydroxyspiro[2-benzofuran-3,9'-9aH-xanthene]-1,3'-dione;hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-6'-hydroxyspiro[2-benzofuran-3,9'-9aH-xanthene]-1,3'-dione;hydrochloride is unique due to its specific binding properties and high fluorescence intensity. Its ability to form stable fluorescent complexes with biomolecules makes it particularly valuable in various research and diagnostic applications .

Properties

IUPAC Name

6-amino-6'-hydroxyspiro[2-benzofuran-3,9'-9aH-xanthene]-1,3'-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO5.ClH/c21-10-1-4-14-13(7-10)19(24)26-20(14)15-5-2-11(22)8-17(15)25-18-9-12(23)3-6-16(18)20;/h1-9,15,23H,21H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIVCXZEPCAXHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C=C2C1C3(C4=C(C=C(C=C4)N)C(=O)O3)C5=C(O2)C=C(C=C5)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20724554
Record name 5-Amino-6'-hydroxy-3H-spiro[2-benzofuran-1,9'-xanthene]-3,3'(9a'H)-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53360-53-5
Record name 5-Amino-6'-hydroxy-3H-spiro[2-benzofuran-1,9'-xanthene]-3,3'(9a'H)-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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